2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride

Übersicht

Beschreibung

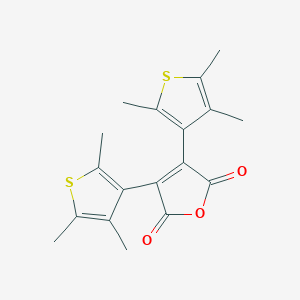

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride (CAS: 112440-47-8) is a photochromic compound with the molecular formula C₁₈H₁₈O₃S₂ and a molecular weight of 346.46 g/mol. It exists as a crystalline powder with a melting point of 168°C and a purity of ≥ 97.0% (T) . The compound features two 2,4,5-trimethylthiophene rings attached to a maleic anhydride core, enabling unique electronic and structural properties. Its photochromic behavior is thermally irreversible, making it distinct from conventional photochromic systems that revert to their original state upon heating .

Its applications span advanced materials science, particularly in photoresponsive devices and molecular switches .

Vorbereitungsmethoden

The synthesis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride typically involves the reaction of 2,4,5-trimethyl-3-thienyl with maleic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization to achieve a high purity level .

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of advanced purification techniques such as column chromatography .

Analyse Chemischer Reaktionen

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where one of the thienyl groups is replaced by another functional group under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride has several scientific research applications:

Chemistry: It is used as a photochromic dye in the study of light-induced molecular changes.

Biology: The compound’s photochromic properties make it useful in biological imaging and as a molecular switch in various biological systems.

Medicine: Research is ongoing into its potential use in drug delivery systems where light can trigger the release of therapeutic agents.

Industry: It is used in the development of optical data storage devices and other photonic materials.

Wirkmechanismus

The mechanism of action of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride involves photo-induced cyclization and ring-opening reactions. Upon exposure to light, the compound undergoes a reversible change in its molecular structure, switching between an open-ring and a closed-ring form. This change is facilitated by the absorption of photons, which provide the necessary energy for the molecular transformation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Table 1: Key Properties of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride and Analogues

Mechanistic and Performance Differences

(a) Photochromic Behavior

Unlike conventional photochromic systems (e.g., azobenzenes), this compound exhibits thermally irreversible photochromism due to restricted conformational interconversion. Semi-empirical calculations reveal that only the anti-parallel conformation of the open-ring form undergoes cyclization under UV light, with high energy barriers preventing thermal reversal . This contrasts with azobenzenes, where thermal energy readily induces isomerization.

(b) Catalytic Activity

Maleic anhydride derivatives like DMMA and CHMA serve as catalysts in pyridine N-oxidation. DMMA is optimal for electron-rich pyridines, while CHMA excels with electron-deficient substrates. These differences arise from electronic interactions between the anhydride and substrate, highlighting the role of substituent effects in catalysis .

(c) Polymer Compatibility

In polymer science, this compound is less commonly used compared to simpler maleic anhydride derivatives. For example:

- PHB-g-MA : Maleic anhydride grafting increases PHB’s thermal stability (TGA onset from 250°C to 270°C) but reduces viscosity due to chain scission. Styrene co-grafting reverses this trend, enhancing viscosity .

- Bismaleimide Polymers : These exhibit superior thermal stability (>300°C) and mechanical strength, making them ideal for aerospace laminates .

Challenges and Limitations

- This compound: Limited application scope due to specialized photochromic requirements. Synthesis complexity and cost may hinder large-scale use .

- Maleic Anhydride in Bitumen : High reactivity can lead to uncontrolled crosslinking and gelation at concentrations >1.9 wt%, necessitating precise formulation control .

- PHB-g-MA: Grafting efficiency is highly dependent on initiators (e.g., Sn(Oct)₂ increases grafting from 0.23% to 0.39%) and comonomers like styrene .

Biologische Aktivität

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (CAS No. 112440-47-8) is a compound of significant interest due to its unique structural properties and potential biological activities. This compound belongs to the class of maleic anhydrides and has been studied for its applications in organic synthesis and material science. However, its biological activity is also noteworthy, particularly in the fields of photochemistry and medicinal chemistry.

The molecular formula of this compound is C18H18O3S2, with a molecular weight of 346.46 g/mol. It appears as a light yellow to green crystalline powder with a melting point ranging from 167°C to 170°C . The compound's structure features two thienyl groups attached to a maleic anhydride moiety, which contributes to its reactivity and biological interactions.

Research indicates that this compound exhibits notable photochemical properties. It undergoes electrocyclization upon photoexcitation, which is facilitated by changes in aromaticity during the reaction process. This mechanism has implications for its use as a photoresponsive material in various applications .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity associated with maleic anhydrides. The cytotoxic effects are often cell-type dependent and can be influenced by the compound's concentration and exposure time. Preliminary data suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, warranting further investigation into its therapeutic potential .

Study on Photocyclization

A computational investigation highlighted the photocyclization reaction of this compound. The study reported a quantum yield of 0.08 for the cyclization process leading to a thermally stable dihydro form. This finding emphasizes the compound's utility in photochemical applications and potential for developing light-responsive materials .

Antioxidant Potential Assessment

In a comparative study assessing various maleic anhydrides' antioxidant capacities, this compound was included among tested compounds. Results indicated that while it demonstrated some antioxidant activity, further research is needed to quantify its efficacy relative to established antioxidants .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride with high purity (>97%)?

- Methodological Answer : The synthesis typically involves thiophene functionalization followed by maleic anhydride coupling. Key steps include:

- Thiophene Methylation : Use Friedel-Crafts alkylation to introduce methyl groups at the 2,4,5 positions of thiophene.

- Cross-Coupling : Employ Suzuki-Miyaura or Stille coupling for linking the thienyl groups to maleic anhydride.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (toluene/ethanol) ensures >97% purity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns and anhydride functionality.

- FT-IR : Peaks at ~1850 cm⁻¹ (C=O stretching) and 1600 cm⁻¹ (C=C maleic moiety).

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity and molecular ion verification.

- Elemental Analysis : Carbon/hydrogen/sulfur ratios to validate empirical formula .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to analyze HOMO-LUMO gaps, charge distribution, and frontier orbital interactions.

- Reactivity Studies : Simulate electrophilic aromatic substitution or Diels-Alder reactions to identify reactive sites on the thienyl rings.

- AI Integration : Use platforms like COMSOL Multiphysics to model reaction kinetics or photophysical behavior, enabling predictive synthesis optimization .

Q. What experimental designs resolve contradictions in reported spectroscopic data for thiophene-based maleic anhydrides?

- Methodological Answer :

- Controlled Replication : Reproduce synthesis under inert conditions (argon, dried solvents) to minimize oxidation artifacts.

- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and mass spectrometry to confirm structural assignments.

- Factorial Design : Apply 2^k factorial experiments to isolate variables (e.g., temperature, catalyst loading) affecting spectral outcomes .

Q. How does steric hindrance from the 2,4,5-trimethyl-thienyl groups influence the compound’s supramolecular assembly?

- Methodological Answer :

- X-Ray Crystallography : Analyze crystal packing to assess intermolecular interactions (e.g., π-π stacking, van der Waals forces).

- Thermogravimetric Analysis (TGA) : Measure thermal stability to correlate steric effects with decomposition pathways.

- Theoretical Framework : Link steric parameters (Tolman cone angles) to solubility and aggregation behavior using molecular dynamics simulations .

Q. Data Analysis & Theoretical Integration

Q. What statistical approaches are suitable for analyzing contradictory reactivity data in thiophene-maleic anhydride systems?

- Methodological Answer :

- Multivariate Regression : Identify outliers or confounding variables (e.g., solvent polarity, humidity) in kinetic datasets.

- Bayesian Inference : Quantify uncertainty in reaction rate constants using probabilistic models.

- Meta-Analysis : Systematically review literature to reconcile discrepancies through pooled effect-size estimation .

Q. How can a theoretical framework guide mechanistic studies of this compound’s photochemical behavior?

- Methodological Answer :

- Conceptual Alignment : Use Marcus theory to model electron transfer processes in photoexcited states.

- Spectroelectrochemistry : Correlate UV-vis absorption shifts with redox potentials under controlled potentials.

- Collaborative Validation : Cross-reference computational predictions (TD-DFT) with experimental transient absorption spectra .

Q. Methodological Innovation

Q. What advanced separation technologies optimize the purification of this hydrophobic anhydride?

- Methodological Answer :

- Membrane Filtration : Use polyimide membranes for nanofiltration to separate byproducts based on molecular weight.

- Supercritical CO₂ Extraction : Enhance yield by tuning pressure/temperature to solubilize the anhydride selectively.

- CRDC Alignment : Align with RDF2050104 (membrane/separations research) for process scalability .

Q. How can AI-driven automation improve synthetic route discovery for analogous maleic anhydride derivatives?

- Methodological Answer :

- Generative Models : Train neural networks on reaction databases to propose novel coupling strategies.

- Autonomous Labs : Implement robotic platforms for high-throughput screening of reaction conditions.

- Digital Twins : Simulate multi-step syntheses in COMSOL to predict bottlenecks .

Q. Ethical & Safety Considerations

Q. What safety protocols are critical for handling this compound’s potential irritancy?

Eigenschaften

IUPAC Name |

3,4-bis(2,4,5-trimethylthiophen-3-yl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3S2/c1-7-9(3)22-11(5)13(7)15-16(18(20)21-17(15)19)14-8(2)10(4)23-12(14)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYDHJQJXVIYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=C(C(=O)OC2=O)C3=C(SC(=C3C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464218 | |

| Record name | 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112440-47-8 | |

| Record name | 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.